[(2-fluoropyridin-3-yl)sulfanyl](phenyl)methanone
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Overview
Description
(2-fluoropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8FNOS and a molecular weight of 233.26 g/mol . This compound features a fluoropyridine ring attached to a phenyl group via a sulfanyl (thioether) linkage. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of (2-fluoropyridin-3-yl)sulfanylmethanone involves several steps. One common method includes the reaction of 2-fluoropyridine-3-thiol with benzoyl chloride under appropriate conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
(2-fluoropyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenyl ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
(2-fluoropyridin-3-yl)sulfanylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing fluorine, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (2-fluoropyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluoropyridine and phenyl groups. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
(2-fluoropyridin-3-yl)sulfanylmethanone can be compared with other fluorinated pyridine derivatives, such as:
2-fluoropyridine-3-thiol: A precursor in the synthesis of (2-fluoropyridin-3-yl)sulfanylmethanone.
3-fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
4-fluoropyridine: Another fluorinated pyridine isomer with distinct chemical properties.
The uniqueness of (2-fluoropyridin-3-yl)sulfanylmethanone lies in its combination of a fluoropyridine ring and a phenyl group linked by a thioether, which imparts specific chemical and biological properties not found in simpler fluorinated pyridines.
Properties
CAS No. |
2648955-92-2 |
---|---|
Molecular Formula |
C12H8FNOS |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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